5,7-Difluoro-2-tetralone

Catalog No.
S1500743
CAS No.
172366-38-0
M.F
C10H8F2O
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Difluoro-2-tetralone

CAS Number

172366-38-0

Product Name

5,7-Difluoro-2-tetralone

IUPAC Name

5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2

InChI Key

HOUVATQQKYAEBB-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C=C(C=C2F)F

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2F)F

Medicinal Chemistry

  • Drug Discovery: 5,7-DF2T serves as a valuable building block for synthesizing novel drug candidates. Its structure allows for further chemical modifications, enabling researchers to explore its potential in various therapeutic areas, including:
    • Antimicrobial activity: Studies have investigated the potential of 5,7-DF2T derivatives as antimicrobial agents. For example, a study published in the journal "Bioorganic & Medicinal Chemistry Letters" reported the synthesis and evaluation of 5,7-DF2T derivatives with promising activity against certain bacterial strains [].
    • Anticancer properties: Research is ongoing to explore the potential anticancer properties of 5,7-DF2T derivatives. A study published in "European Journal of Medicinal Chemistry" reported the synthesis and evaluation of 5,7-DF2T derivatives exhibiting cytotoxicity against various cancer cell lines [].

5,7-Difluoro-2-tetralone is a chemical compound characterized by the molecular formula C₁₀H₈F₂O. It is a derivative of tetralone, featuring two fluorine atoms located at the 5 and 7 positions on the aromatic ring. This compound appears as a white crystalline solid and is recognized for its significance as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of fluorine enhances its stability and lipophilicity, making it valuable for various applications in drug development and material science .

  • No known mechanism of action is documented in scientific literature for 5,7-Difluoro-2-tetralone [, , ].
  • As with any new compound, it is advisable to handle 5,7-Difluoro-2-tetralone with care in a laboratory setting following standard procedures for unknown substances. Specific hazard information is not available in scientific publications at this time [, , ].

  • Oxidation: It can be oxidized to form the corresponding carboxylic acid or ketone.
  • Reduction: This reaction yields the corresponding alcohol or hydrocarbon.
  • Substitution: Electrophilic aromatic substitution can introduce different functional groups at the aromatic ring or carbonyl group.

Common Reagents and Conditions

  • Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Commonly employs sodium borohydride or lithium aluminum hydride in anhydrous solvents.
  • Substitution: Can utilize bromine or chlorinating agents under controlled conditions.

Major Products Formed

  • Oxidation: Produces carboxylic acid derivatives.
  • Reduction: Yields 5,7-difluoro-2-tetralol.
  • Substitution: Results in various substituted derivatives depending on the reagents used.

5,7-Difluoro-2-tetralone exhibits notable biological activity, particularly as a potential pharmaceutical agent. Its structural modifications due to fluorination can enhance binding affinity to biological targets. Research indicates that compounds with similar structures have shown promise in treating neurological disorders and possess antimalarial properties. The unique electronic characteristics imparted by the fluorine atoms may contribute to its efficacy in biological applications .

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-2-tetralone typically involves the fluorination of a tetralone precursor. A common method includes:

  • Direct Fluorination: Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Solvent Use: The reaction is usually performed in organic solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, it is likely that large-scale synthesis would focus on optimizing the fluorination process for high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety during production .

5,7-Difluoro-2-tetralone serves multiple purposes:

  • Pharmaceuticals: Acts as an intermediate in synthesizing drugs targeting neurological pathways.
  • Organic Synthesis: Functions as a building block for more complex organic molecules.
  • Material Science: Potential applications include developing advanced materials due to its unique properties .

Research on interaction studies involving 5,7-Difluoro-2-tetralone focuses on its binding interactions with various biological targets. The presence of fluorine atoms significantly alters its interaction profile compared to non-fluorinated analogs. This modification can enhance selectivity and potency against specific biological pathways, making it a subject of interest in drug discovery and development .

Similar Compounds

Compound NameDescription
2-TetraloneThe parent compound without fluorine atoms.
5,7-Dichloro-2-tetraloneContains chlorine atoms instead of fluorine.
5,7-Dimethyl-2-tetraloneFeatures methyl groups at the 5 and 7 positions.
6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-oneSimilar structure with different substitution patterns.
6,7,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-oneContains three fluorine atoms at different positions.

Uniqueness

The uniqueness of 5,7-Difluoro-2-tetralone lies in its specific arrangement of fluorine atoms, which significantly influence its chemical stability, lipophilicity, and biological activity. Compared to its analogs, this compound's enhanced properties make it particularly valuable for applications in drug development and other fields of scientific research .

XLogP3

1.8

Wikipedia

5,7-Difluoro-2-tetralone

Dates

Modify: 2023-08-15

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